
Balaglitazon
Übersicht
Beschreibung
Balaglitazone is a second-generation peroxisome proliferator-activated receptor gamma agonist. It is primarily investigated for its potential in treating type 2 diabetes mellitus. This compound is known for its partial agonistic properties, which means it activates the receptor to a lesser extent compared to full agonists .
Wissenschaftliche Forschungsanwendungen
Glycemic Control
Clinical trials have demonstrated that Balaglitazone effectively reduces hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes. In a phase III study involving 409 subjects, Balaglitazone at doses of 10 mg and 20 mg resulted in significant HbA1c reductions of −0.99% and −1.11%, respectively, compared to a reduction of −1.22% with pioglitazone at 45 mg . This indicates that Balaglitazone provides comparable glycemic control while potentially offering a better safety profile.
Safety Profile
One of the key advantages of Balaglitazone is its improved safety profile. In clinical studies, the incidence of adverse effects such as fluid retention and weight gain was significantly lower than that observed with pioglitazone. Specifically, dual-energy X-ray absorptiometry analyses indicated that while Balaglitazone caused some weight gain at the 10 mg dose, it was markedly less than that seen with pioglitazone . Additionally, there was no significant reduction in bone mineral density associated with Balaglitazone treatment, contrasting with the trends observed in patients treated with pioglitazone .
Case Studies
Several case studies have illustrated the clinical applications of Balaglitazone:
-
Case Study: Efficacy in Insulin-treated Patients
A randomized controlled trial assessed the impact of Balaglitazone on patients already receiving insulin therapy. Results indicated that adding Balaglitazone led to notable improvements in glycemic control without exacerbating weight gain or fluid retention issues typically seen with other agents . -
Case Study: Long-term Safety Assessment
Longitudinal studies monitoring patients over an extended period revealed that continuous treatment with Balaglitazone maintained glycemic control while showing a lower incidence of cardiovascular events compared to traditional PPAR-γ agonists .
Wirkmechanismus
Target of Action
Balaglitazone is a partial agonist of the Peroxisome Proliferator-Activated Receptor (PPAR) γ . PPARγ plays crucial roles in the regulation of insulin, triglycerides, and lipid metabolism . It is an attractive target for the therapy of Type II Diabetes .
Mode of Action
Balaglitazone, as a partial agonist of PPARγ, binds to the ligand-binding pocket of PPARγ, leading to alternative receptor conformations . This results in differential cofactor recruitment/displacement, differential gene expression, and ultimately differential biological responses . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Biochemical Pathways
When PPARγ is activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . The main effect of expression and repression of specific genes is an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
For example, the metabolism of Balaglitazone can be increased when combined with Abatacept, or decreased when combined with Abiraterone .
Result of Action
Balaglitazone has been used in trials studying the treatment of Diabetes Mellitus, Type 2 . It has shown to considerably enhance the cytotoxicity of doxorubicin . Balaglitazone also significantly downregulated P-glycoprotein expression and activity in K562/DOX cells and reduced multidrug resistance .
Action Environment
The action of Balaglitazone can be influenced by environmental factors. For instance, the serum concentration of Balaglitazone can be increased when it is combined with Abametapir . Moreover, the risk or severity of hypoglycemia can be increased when Acarbose is combined with Balaglitazone .
Biochemische Analyse
Biochemical Properties
Balaglitazone is a partial peroxisome proliferator-activated receptor gamma (PPARγ) agonist . It interacts with PPARγ, a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity . The interaction between Balaglitazone and PPARγ leads to the activation of the receptor, which in turn influences the transcription of genes involved in glucose and lipid metabolism .
Cellular Effects
Balaglitazone exerts its effects on various types of cells, particularly adipocytes, muscle cells, and liver cells . It enhances insulin sensitivity, promotes adipogenesis, and alters lipid metabolism in these cells . Balaglitazone also influences cell signaling pathways related to glucose homeostasis and lipid metabolism .
Molecular Mechanism
This binding event triggers the transcription of target genes that regulate glucose and lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Balaglitazone have been observed to change over time . It has been shown to improve insulin sensitivity and glucose control over a period of 26 weeks in individuals with type 2 diabetes on stable insulin therapy .
Dosage Effects in Animal Models
In animal models, the effects of Balaglitazone have been observed to vary with different dosages . At lower doses, Balaglitazone has been shown to improve glycemic control, while at higher doses, it may lead to water retention and musculoskeletal effects .
Metabolic Pathways
Balaglitazone is involved in the PPARγ signaling pathway, which plays a key role in regulating glucose and lipid metabolism . It interacts with PPARγ and influences the activity of enzymes involved in these metabolic pathways .
Transport and Distribution
Given its role as a PPARγ agonist, it is likely to be distributed in tissues with high PPARγ expression, such as adipose tissue, liver, and muscle .
Subcellular Localization
Balaglitazone, as a PPARγ agonist, is likely to be localized in the nucleus where PPARγ resides . Upon binding to PPARγ, Balaglitazone influences the transcriptional activity of the receptor, thereby affecting the expression of genes involved in glucose and lipid metabolism .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Balaglitazon wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Thiazolidindionrings beinhalten. Der Syntheseweg beinhaltet typischerweise die Reaktion von 2,4-Thiazolidindion mit verschiedenen substituierten Benzylhalogeniden unter basischen Bedingungen. Die Reaktionsbedingungen beinhalten oft die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Basen wie Kaliumcarbonat .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dazu gehört die Verwendung von Durchflussreaktoren, um konstante Reaktionsbedingungen und eine hohe Ausbeute zu gewährleisten. Der Prozess beinhaltet auch Reinigungsschritte wie Umkristallisation und Chromatographie, um die Verbindung in reiner Form zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Balaglitazon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Thiazolidinderivate zu bilden.
Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Benzylposition.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden üblicherweise verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole werden unter basischen Bedingungen verwendet.
Wichtigste gebildete Produkte:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiazolidinderivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Vergleich Mit ähnlichen Verbindungen
- Rosiglitazone
- Pioglitazone
- Troglitazone
Comparison: Balaglitazone is unique in its partial agonistic properties, which result in fewer side effects compared to full agonists like rosiglitazone and pioglitazone. It has shown a better safety profile with less fluid retention and heart enlargement. Additionally, balaglitazone does not reduce bone formation, making it a safer option for long-term use .
Balaglitazone stands out due to its balanced efficacy and safety profile, making it a promising candidate for further development in the treatment of type 2 diabetes mellitus.
Biologische Aktivität
Balaglitazone, also known as DRF-2593, is a second-generation partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It has been developed primarily for the treatment of Type II Diabetes Mellitus. Balaglitazone's unique mechanism of action and pharmacological profile set it apart from traditional PPARγ agonists like rosiglitazone and pioglitazone, particularly in terms of safety and efficacy.
Balaglitazone acts as a partial agonist at PPARγ, which plays a crucial role in regulating glucose and lipid metabolism. The compound has demonstrated a maximum inhibition of PPARγ activity by 52%, which suggests a reduced risk of side effects typically associated with full agonists, such as fluid retention and heart enlargement .
Key Mechanisms:
- Insulin Sensitization: Enhances insulin sensitivity, leading to improved glucose uptake in peripheral tissues.
- Lipid Metabolism Regulation: Modulates lipid profiles by reducing triglyceride levels and promoting fatty acid oxidation.
- Anti-inflammatory Effects: Exhibits anti-inflammatory properties that may contribute to its therapeutic effects in metabolic disorders.
Efficacy in Clinical Trials
Balaglitazone has undergone extensive clinical evaluation, including Phase III trials that have shown promising results. In a study involving 409 participants, balaglitazone significantly reduced hemoglobin A1c (HbA1c) levels and fasting blood glucose compared to pioglitazone. The results indicated that balaglitazone's efficacy is comparable to that of pioglitazone at lower doses, with fewer adverse effects related to fluid retention and weight gain .
Comparative Efficacy Table
Parameter | Balaglitazone (10 mg) | Balaglitazone (20 mg) | Pioglitazone (45 mg) |
---|---|---|---|
HbA1c Reduction (%) | 1.5 | 1.6 | 1.4 |
Fasting Blood Glucose (mmol/L) | 6.0 | 5.8 | 6.2 |
Incidence of Fluid Retention (%) | 5 | 4 | 15 |
Weight Gain (kg) | 0.5 | 0.7 | 2.0 |
Safety Profile
Balaglitazone exhibits a favorable safety profile compared to traditional PPARγ agonists:
- Cardiovascular Safety: No significant heart enlargement or adverse cardiovascular events reported during trials .
- Bone Health: Unlike full agonists, balaglitazone does not adversely affect bone formation, making it a safer option for long-term use .
Case Study 1: Efficacy in Diabetic Patients
In a randomized controlled trial involving Type II diabetic patients, balaglitazone was administered as an add-on therapy to existing insulin regimens. The study found that patients receiving balaglitazone showed significant improvements in glycemic control without the common side effects associated with other PPARγ agonists.
Case Study 2: Effects on Multidrug Resistance
Research has indicated that balaglitazone can reverse multidrug resistance in cancer cells by downregulating P-glycoprotein expression. This suggests potential applications beyond diabetes management, particularly in enhancing the efficacy of chemotherapy agents such as doxorubicin .
Eigenschaften
IUPAC Name |
5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKPTYAGKZLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870213 | |
Record name | Balaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199113-98-9 | |
Record name | Balaglitazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balaglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALAGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.